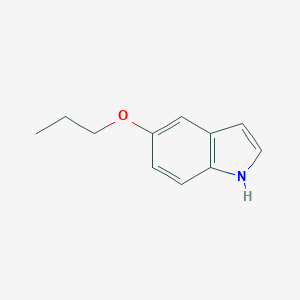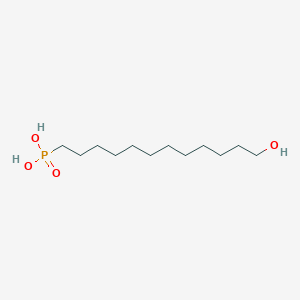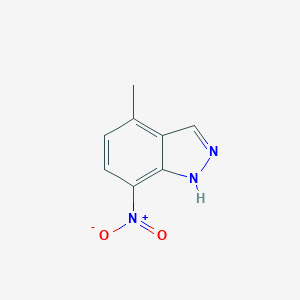
2-Methyl-4-(thiophen-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized through different methods and has been researched for its mechanism of action, biochemical and physiological effects, and future applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels in the central nervous system. This could potentially lead to the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not have any significant biochemical or physiological effects. However, more research is needed to fully understand the effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-4-(thiophen-2-yl)pyrimidine in lab experiments is its ease of synthesis. This compound can be synthesized through different methods and is relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-(thiophen-2-yl)pyrimidine. One direction is to investigate its potential use in the development of new organic electronic devices. Another direction is to study its mechanism of action and potential use as a modulator of ion channels in the central nervous system. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
The synthesis of 2-Methyl-4-(thiophen-2-yl)pyrimidine can be achieved through different methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of a catalyst such as ammonium acetate. Another method involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of an acid catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
2-Methyl-4-(thiophen-2-yl)pyrimidine has been researched for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to have good electron-transport properties and can be used as a semiconductor material in organic field-effect transistors.
Propiedades
Número CAS |
154321-62-7 |
|---|---|
Fórmula molecular |
C9H8N2S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
2-methyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C9H8N2S/c1-7-10-5-4-8(11-7)9-3-2-6-12-9/h2-6H,1H3 |
Clave InChI |
YDXAOFVEKFKRAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CS2 |
SMILES canónico |
CC1=NC=CC(=N1)C2=CC=CS2 |
Sinónimos |
2-Methyl-4-(thiophen-2-yl)pyriMidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





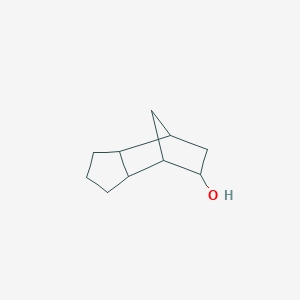


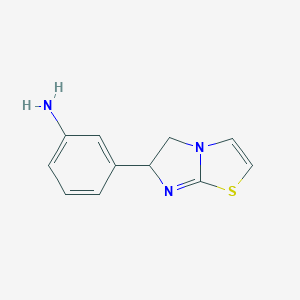


![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
